molecular formula C15H20N4O2S2 B3802305 N-(2-{[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]amino}-1,1-dimethyl-2-oxoethyl)thiophene-2-carboxamide

N-(2-{[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]amino}-1,1-dimethyl-2-oxoethyl)thiophene-2-carboxamide

Cat. No.: B3802305
M. Wt: 352.5 g/mol
InChI Key: FFMASMJJWVWLBZ-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,3,4-thiadiazole, a heterocyclic compound that is an integral part of many medicinal agents . The 1,3,4-thiadiazole nucleus is present in a variety of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .


Molecular Structure Analysis

Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . It occurs in four isomeric forms: 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .


Chemical Reactions Analysis

The chemical reactions of thiadiazole derivatives are diverse and depend on the specific structure of the compound. For instance, carbon nucleophiles can attack the C5-position of the 1,2,4-thiadiazolium salt to form open chain products .


Physical and Chemical Properties Analysis

Thiadiazoles are able to cross cellular membranes due to their mesoionic nature. Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .

Mechanism of Action

The mechanism of action of thiadiazole derivatives is largely dependent on their specific structure and the biological target. They are known to cross cellular membranes and interact strongly with biological targets due to the mesoionic nature of the thiadiazole ring .

Future Directions

Thiadiazole derivatives have shown a broad spectrum of pharmacological activities, making them a significant area of research in medicinal chemistry . Future research could focus on the development of novel thiadiazole derivatives with improved efficacy and safety profiles.

Properties

IUPAC Name

N-[2-methyl-1-oxo-1-[(4-propan-2-ylthiadiazol-5-yl)methylamino]propan-2-yl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2S2/c1-9(2)12-11(23-19-18-12)8-16-14(21)15(3,4)17-13(20)10-6-5-7-22-10/h5-7,9H,8H2,1-4H3,(H,16,21)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFMASMJJWVWLBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(SN=N1)CNC(=O)C(C)(C)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-{[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]amino}-1,1-dimethyl-2-oxoethyl)thiophene-2-carboxamide
Reactant of Route 2
N-(2-{[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]amino}-1,1-dimethyl-2-oxoethyl)thiophene-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(2-{[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]amino}-1,1-dimethyl-2-oxoethyl)thiophene-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(2-{[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]amino}-1,1-dimethyl-2-oxoethyl)thiophene-2-carboxamide
Reactant of Route 5
N-(2-{[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]amino}-1,1-dimethyl-2-oxoethyl)thiophene-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(2-{[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]amino}-1,1-dimethyl-2-oxoethyl)thiophene-2-carboxamide

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